molecular formula C7H18Cl2N2 B1436441 methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride CAS No. 2059912-04-6

methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride

Cat. No. B1436441
M. Wt: 201.13 g/mol
InChI Key: UEUIIRPSKQKNHA-XCUBXKJBSA-N
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Description

Molecular Structure Analysis

The molecular formula of methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride is C7H18Cl2N2 . It has a molecular weight of 201.14 . The InChI code is 1S/C7H16N2.2ClH/c1-8-6-7-4-2-3-5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m1…/s1 .


Physical And Chemical Properties Analysis

Methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride is a powder . It has a molecular weight of 201.14 . The storage temperature and boiling point are not specified .

Scientific Research Applications

Pharmacological Potential

Methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride and related compounds have shown significant promise in pharmacological research, particularly in the study of receptor antagonists and their potential therapeutic applications. For instance, a novel κ-opioid receptor (KOR) antagonist, identified through its pharmacological characterization, demonstrated high affinity for human, rat, and mouse KORs. This compound showed potential for treating depression and addiction disorders due to its ability to block KOR and MOR agonist-induced analgesia and display antidepressant-like efficacy in preclinical models (Grimwood et al., 2011).

Chemical Synthesis and Structural Analysis

In the realm of chemical synthesis and structural analysis, the compound's derivatives have been synthesized and characterized to explore their conformational behaviors and potential applications. For example, a study on the conformational analysis and crystal structure of a related compound provided insights into its solid and solution conformations, which are crucial for understanding its chemical behavior and potential applications in drug design (Ribet et al., 2005).

Molecular Engineering for Therapeutic Applications

Further research into piperidine derivatives has highlighted their utility in molecular engineering, aimed at developing therapeutic agents. A study on the synthesis of enantiomerically pure piperidin-3-yl-1H-indole derivatives underscored the importance of such compounds in creating molecules with precise therapeutic functions (Król et al., 2022).

Catalytic Reactions and Chemical Transformations

The compound and its derivatives have also been utilized in studies focusing on catalytic reactions and chemical transformations. For example, research on the complete retention of Z geometry in allylic substitution catalyzed by an iridium complex using a derivative of methyl({[(2R)-piperidin-2-yl]methyl})amine highlighted innovative approaches to synthesis that could have broad implications for the development of new chemical entities (Takeuchi and Shiga, 1999).

Synthesis of Piperidine Derivatives

Additionally, the synthesis of substituted piperidines from N,N-bis[(benzotriazol-1-yl)methyl]amines has been explored, demonstrating the versatility of piperidine-based compounds in synthesizing complex structures with potential pharmacological activities (Katritzky et al., 1999).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

N-methyl-1-[(2R)-piperidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-2-3-5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIIRPSKQKNHA-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride
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methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride
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methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride
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methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride
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methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.